1-(5,5-Dimethoxypentyl)piperidin-4-ol

Description

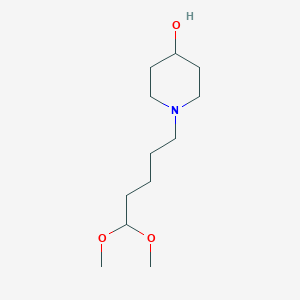

1-(5,5-Dimethoxypentyl)piperidin-4-ol is a piperidine derivative characterized by a 5,5-dimethoxypentyl substituent at the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring. This compound has been synthesized as an intermediate in the preparation of more complex heterocyclic structures, such as 1-(5,5-Dimethoxypentyl)-3-(4-methylphenylsulfonyl)-2,6-azinanedione, which was reported in a 2005 Heterocycles article .

Properties

Molecular Formula |

C12H25NO3 |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-(5,5-dimethoxypentyl)piperidin-4-ol |

InChI |

InChI=1S/C12H25NO3/c1-15-12(16-2)5-3-4-8-13-9-6-11(14)7-10-13/h11-12,14H,3-10H2,1-2H3 |

InChI Key |

KWMGMOOHOXNWBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCCN1CCC(CC1)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,5-Dimethoxypentyl)piperidin-4-ol typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and acetal groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. Subsequent functionalization steps introduce the hydroxyl group at the 4-position and the dimethyl acetal group at the pentanal moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow reactions may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

1-(5,5-Dimethoxypentyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

1-(5,5-Dimethoxypentyl)piperidin-4-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethoxypentyl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and acetal groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidin-4-ol Derivatives

Piperidin-4-ol derivatives are a versatile class of compounds with varied biological activities, often modulated by substituents on the nitrogen atom and the 4-hydroxy group. Below is a detailed comparison of 1-(5,5-Dimethoxypentyl)piperidin-4-ol with three structurally related compounds:

Table 1: Structural and Bioactivity Comparison of Piperidin-4-ol Derivatives

Key Findings

Structural Influence on Receptor Binding The 5,5-dimethoxypentyl group in the target compound is a flexible alkoxy chain that may enhance solubility or serve as a linker for further functionalization. Derivatives with 4-fluorophenyl or chloro-trifluoromethylphenyl groups (Ki = 718 nM) exhibit lower potency, suggesting that bulky aromatic substituents alone are insufficient for high-affinity interactions without complementary pharmacophoric features .

Functional Selectivity The 5-HT1F antagonist demonstrates exceptional selectivity (>30-fold) for 5-HT1F over 5-HT1A and 5-HT2B receptors, attributed to its unique quinoline-naphthoxy pharmacophore . In contrast, the target compound’s dimethoxy chain lacks the aromaticity required for such specificity.

Role of the 4-Hydroxy Group

- The 4-hydroxy moiety is conserved across all compared compounds. In the 5-HT1F antagonist, this group may participate in hydrogen bonding with receptor residues, stabilizing the bound conformation . Its role in the target compound remains speculative but could influence solubility or metabolic stability.

Research Implications and Gaps

- Synthetic Versatility : The compound’s dimethoxy group offers a handle for further derivatization, as seen in its conversion to sulfonamide and azinanedione derivatives . This flexibility contrasts with the more constrained structures of the 5-HT1F antagonist and fluorophenyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.